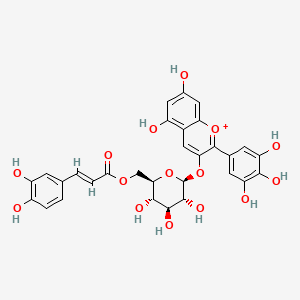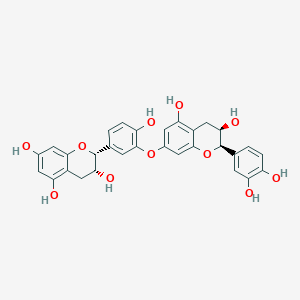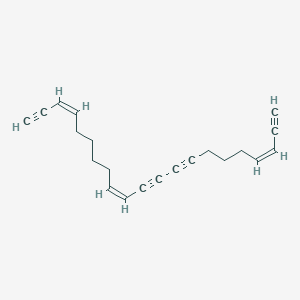
Callyberyne B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Callyberyne B is a natural product found in Callyspongia with data available.
Aplicaciones Científicas De Investigación
Synthesis Approaches
- Synthesis of Callyberynes A and B : Callyberynes A and B, from marine sponges, were synthesized using Cadiot-Chodkiewicz and Sonogashira cross-coupling reactions (López et al., 2003).
- Efficient Syntheses Using Metal-Catalyzed Reactions : The synthesis of callyberynes A-C employed metal-catalyzed cross-coupling reactions, showcasing the first application of a metal-catalyzed sp3-sp Kumada-Corriu cross-coupling reaction in natural product synthesis (López et al., 2006).
Structural Identification
- Identification of Novel Polyacetylenes Including Callyberyne B : Callyberyne B, among other C21 linear polyacetylenes, was isolated from the marine sponge Callyspongia sp., with structures proposed based on extensive NMR experiments (Umeyama et al., 1997).
Applications in Biotechnology and Pharmacology
- Callus Cultures in Pharmacology and Pharmacy : Callus cultures have wide applications in pharmacology, including Chinese medicine, and offer potential for the synthesis of bioactive secondary metabolites (Efferth, 2019).
- Inducing Callus in Medicinal Plants : Research on inducing callus in medicinal plants like Satureja khuzestanica, relevant for secondary metabolites biosynthesis and antioxidant capacity, could be pertinent in understanding and enhancing the properties of compounds like Callyberyne B (Ghorbanpour & Hadian, 2015).
Propiedades
Nombre del producto |
Callyberyne B |
|---|---|
Fórmula molecular |
C21H22 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
(3Z,12Z,18Z)-henicosa-3,12,18-trien-1,8,10,20-tetrayne |
InChI |
InChI=1S/C21H22/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h1-2,5-8,17,19H,9-15H2/b7-5-,8-6-,19-17- |
Clave InChI |
JFENLTHOQHAVOQ-CJGOWDHWSA-N |
SMILES isomérico |
C#C/C=C\CCCC/C=C\C#CC#CCCC/C=C\C#C |
SMILES canónico |
C#CC=CCCCCC=CC#CC#CCCCC=CC#C |
Sinónimos |
callyberyne B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




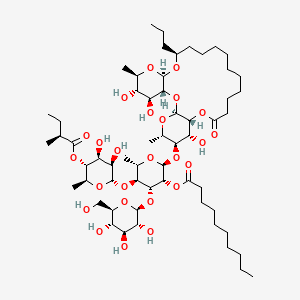
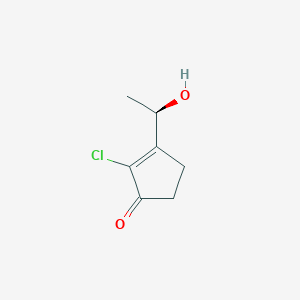
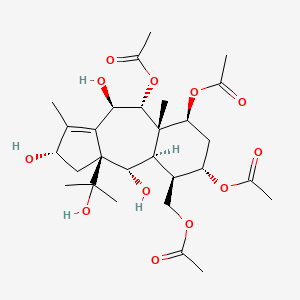
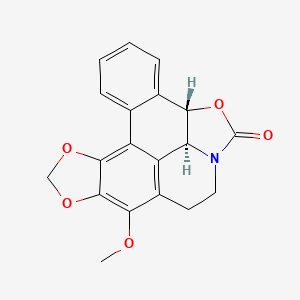
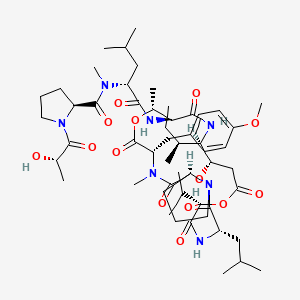
![(1'S,6'R,7'R,8R)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1246543.png)
![3-[(Z)-2-[(1R,4abeta)-2-Methylene-5alpha-(hydroxymethyl)-5,8aalpha-dimethyl-6alpha-hydroxydecalin-1alpha-yl]ethylidene]-4-hydroxytetrahydrofuran-2-one](/img/structure/B1246544.png)

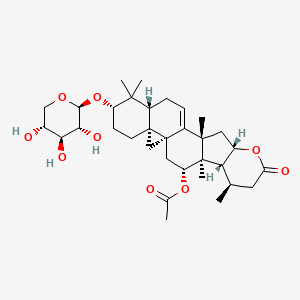

![(7S,8R)-6-methylidene-5-oxo-8-(3,4,5-trimethoxyphenyl)-7,8-dihydrobenzo[f][1,3]benzodioxole-7-carboxylic acid](/img/structure/B1246549.png)
